molecular formula C16H15N5O B11028424 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine

Cat. No.: B11028424
M. Wt: 293.32 g/mol
InChI Key: PVPGTXRVDLUENJ-UHFFFAOYSA-N
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Description

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine is a complex organic compound that features both pyrimidine and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine typically involves multi-step organic reactions. The starting materials often include 6-methyl-4-oxo-1H-pyrimidin-2-yl derivatives and naphthalene-based compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining the pyrimidine derivative with a naphthalene-based amine under acidic or basic conditions.

    Cyclization Reactions: Formation of the guanidine moiety through cyclization reactions involving appropriate reagents such as cyanamide or thiourea.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where guanidine derivatives are known to be effective.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-oxo-1H-pyrimidin-2-yl derivatives: These compounds share the pyrimidine moiety and may have similar biological activities.

    Naphthalene-based guanidines: Compounds with a naphthalene backbone and guanidine functionality.

Uniqueness

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine is unique due to its combined pyrimidine and naphthalene structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine

InChI

InChI=1S/C16H15N5O/c1-10-9-14(22)20-16(18-10)21-15(17)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H4,17,18,19,20,21,22)

InChI Key

PVPGTXRVDLUENJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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